

A Comparative Guide to Validating Geochemical Models of Olivine-Fluid Interactions

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Compound of Interest

Compound Name: Olivin

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This guide provides an objective comparison of experimental approaches and data for validating geochemical models of **olivine**-fluid interactions. Below, we summarize key quantitative data from various studies, detail common experimental protocols, and visualize the underlying processes and workflows. This information is intended to assist researchers in designing experiments, interpreting results, and selecting appropriate geochemical models for predicting **olivine**'s behavior in various fluid environments, a critical aspect in fields ranging from carbon sequestration to understanding planetary processes.

Data Presentation: A Comparative Analysis of Olivine Dissolution Rates

The dissolution rate of **olivine** is a critical parameter in geochemical modeling. The following table summarizes experimentally determined **olivine** dissolution rates under a range of conditions, providing a basis for model validation.

Study	Olivine Composition	Temperature (°C)	pH	Fluid Composition	Dissolution Rate (log J, mol/m ² /s)	Notes
Garcia et al. (2010) [1]	Forsterite (Mg ₂ SiO ₄)	150	-	Supercritical CO ₂	-	Observed precipitation of magnesite and amorphous silica.
Saldi et al. (2013)[2]	-	150	-	-	Lower than other studies at 150°C	Differences in fluid composition and/or pCO ₂ are likely responsible for lower rates.
Stopar et al. (2006) [3]	Fo65	5	2	Acidic solution, far from equilibrium	-	A 0.1 cm radius particle could dissolve in 370 years under these favorable conditions.
Montserrat et al. (2017)[4]	Olivine sand	-	-	Seawater	k _{Si} : 1.9 ± 0.8 μmol/m ² /day	Dissolution rate constant varied based on

						the element being measured (Si vs. Ni).
This Study (ASW-CaMg)[5]	Olivine sand	-	-	Artificial Seawater (Mg-free)	k_ΔSi increased by an order of magnitude	The exclusion of Mg ²⁺ in the reactive fluid significantly increased the silica-based dissolution rate.
This Study (FSW and ASW)[5]	Olivine sand	-	-	Filtered Seawater and Artificial Seawater	k_Ni: 56 ± 18 μmol/m ² /day	Nickel-based dissolution rates were higher than silica-based rates.
Wang et al. (2019a)[2]	-	-	-	Saline and alkaline solutions	Increased with salinity and alkalinity	-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results used to validate geochemical models. Below are protocols for common experimental setups.

Batch Reactor Experiment for Olivine Carbonation

This protocol is a generalized procedure based on methodologies described in studies such as Garcia et al. (2010)[1].

- **Sample Preparation:** Natural **olivine** crystals are ground and sieved to obtain a specific grain size fraction (e.g., 20–80 μm). The mineral powder is then cleaned to remove any fine particles or contaminants.
- **Reactor Setup:** A known mass of the prepared **olivine** powder is placed in a closed-batch reactor, often made of an inert material like gold or titanium.
- **Fluid and CO₂ Introduction:** A specific volume of an aqueous solution (e.g., deionized water, seawater) is added to the reactor. A known amount of CO₂ (e.g., as dry ice or from a pressurized cylinder) is then introduced.
- **Experimental Conditions:** The reactor is sealed and brought to the desired temperature and pressure (e.g., 150 °C and 15 MPa). The experiment is run for a predetermined duration (e.g., 2 to 8 weeks).
- **Product Analysis:**
 - **Gas Phase:** After the experiment, the reactor is cooled, and the gas phase is extracted and analyzed using gas chromatography to quantify the remaining CO₂.
 - **Solid Phase:** The solid products are collected, dried, and analyzed using techniques such as X-ray diffraction (XRD) to identify mineral phases (e.g., magnesite, silica), scanning electron microscopy (SEM) for imaging surface textures, and Raman spectroscopy for identifying amorphous phases.
 - **Fluid Phase (if possible):** In some setups, fluid samples can be taken during the experiment to analyze changes in ion concentrations using techniques like inductively coupled plasma optical emission spectrometry (ICP-OES).

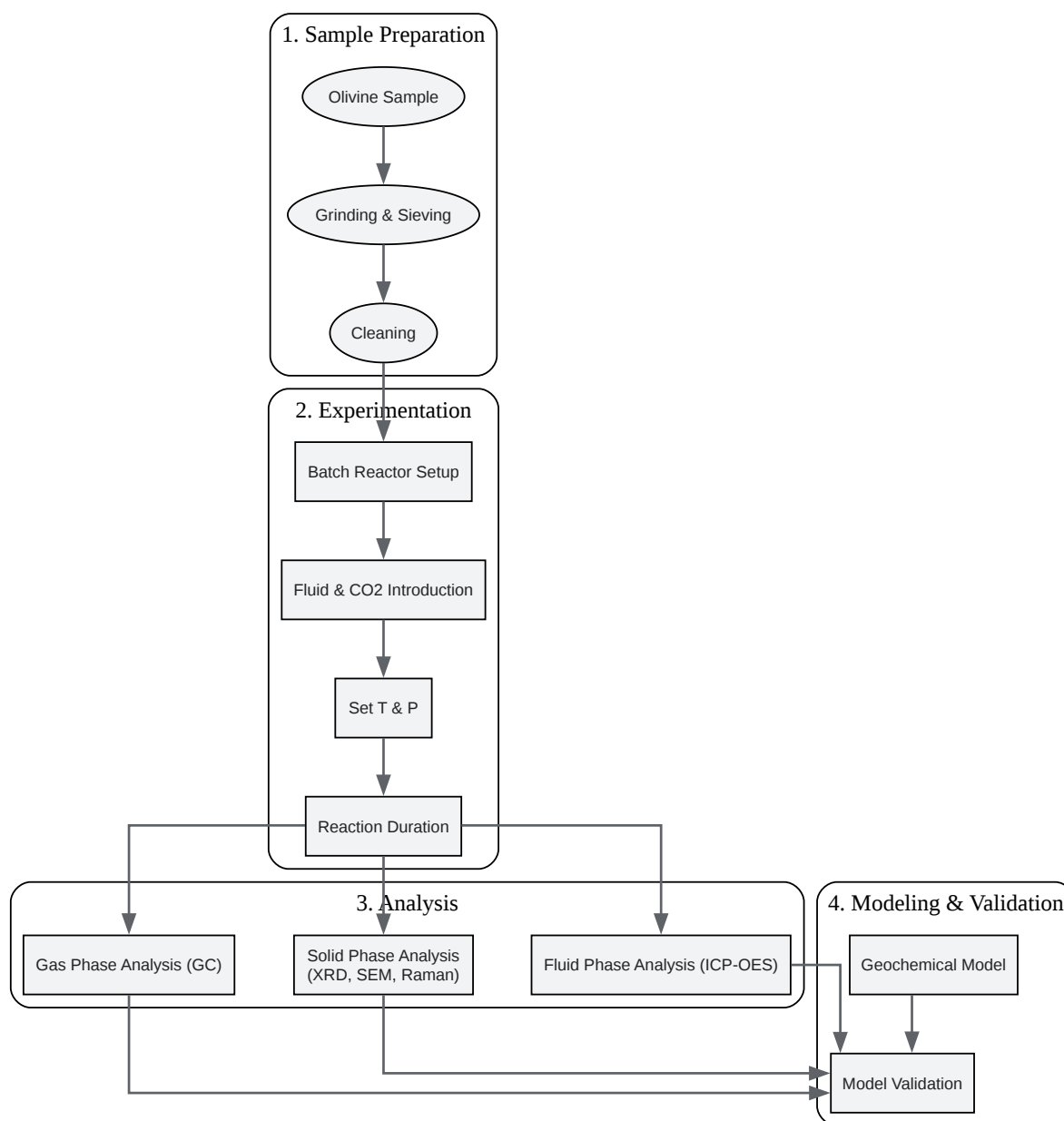
In Situ Monitoring using Synthetic Fluid Inclusions

This innovative technique allows for real-time observation of the reaction progress, as detailed by Schmidt et al.[2].

- **Creating Synthetic Fluid Inclusions (SFIs):** Micro-cavities are created in **olivine** crystals. These cavities are then filled with a fluid of known composition (e.g., a CO₂-bearing seawater-like solution) and healed under high temperature and pressure, trapping the fluid as an inclusion.
- **In Situ Analysis:** The **olivine** crystal containing the SFIs is placed in a heating-cooling stage on a microscope equipped with a Raman spectrometer.
- **Monitoring Reaction Progress:** The SFI is heated to the desired experimental temperature. Raman spectroscopy is used to non-destructively measure the density of the CO₂ in the fluid phase within the inclusion over time. A decrease in CO₂ density indicates its consumption in the carbonation reaction.
- **Post-Experiment Characterization:** After the experiment, the SFI can be brought to the surface of the crystal using a focused ion beam (FIB) and analyzed with SEM to identify the solid reaction products (e.g., magnesite, silica) that have precipitated on the inclusion walls.

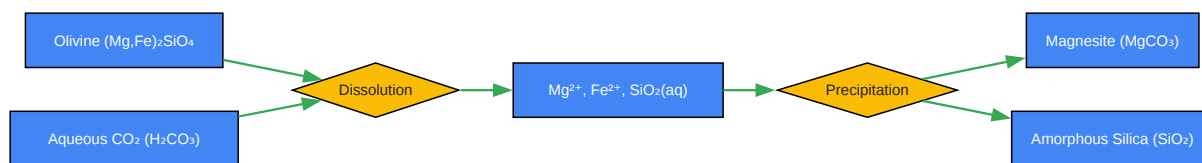
Visualizing Olivine-Fluid Interactions

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the study of **olivine**-fluid interactions.



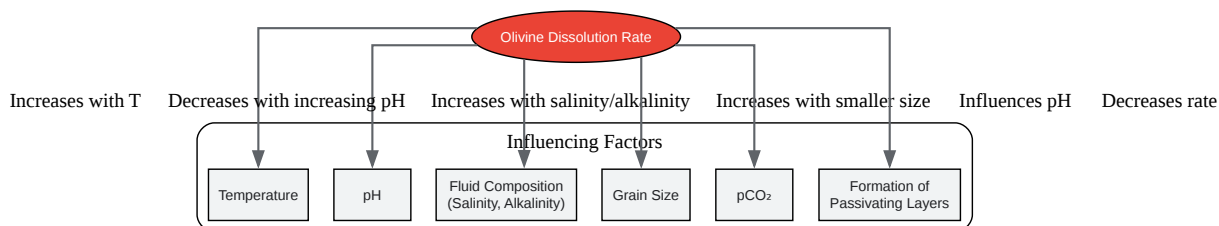
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Caption: A generalized experimental workflow for studying **olivine**-fluid interactions and validating geochemical models.



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Caption: Simplified reaction pathway for the carbonation of **olivine** in the presence of aqueous CO₂.^{[1][2]}



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